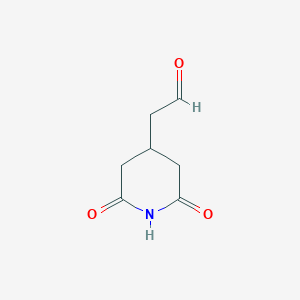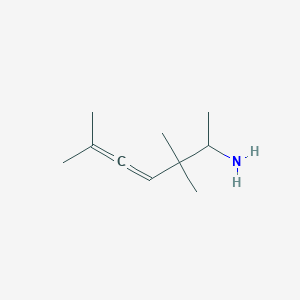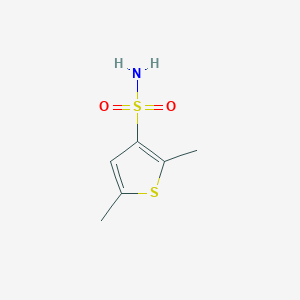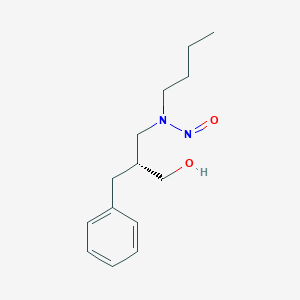
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine, commonly known as N-Nitrosobutylbenzylamine (N-NitrosoBBN), is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. This compound was first synthesized in the 1960s and has since been extensively studied for its chemical and biological properties.
作用機序
The mechanism of action of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is not fully understood, but it is believed to involve the formation of DNA adducts and oxidative damage to bladder cells. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The resulting DNA damage can lead to the development of cancerous cells in the bladder.
生化学的および生理学的効果
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine has been shown to have a number of biochemical and physiological effects on laboratory animals. These include the induction of oxidative stress, inflammation, and DNA damage in bladder cells. The compound has also been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
実験室実験の利点と制限
One of the primary advantages of using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments is its high potency and efficacy in inducing bladder cancer. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also several limitations to using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments. For example, the compound is highly toxic and must be handled with care. In addition, the carcinogenic effects of (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine are highly dependent on the dose and route of administration, making it difficult to compare results across different studies.
将来の方向性
There are several future directions for research on (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine. One area of interest is the development of new animal models for bladder cancer that more closely mimic the human disease. Another area of research is the identification of biomarkers that can be used to detect bladder cancer at an early stage. Finally, there is a need for the development of new therapies for bladder cancer that are more effective and less toxic than current treatments.
Conclusion
In conclusion, (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is a potent carcinogen that is widely used in scientific research to induce bladder cancer in laboratory animals. The compound has been extensively studied for its chemical and biological properties, and its mechanism of action is not fully understood. While there are limitations to using (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine in laboratory experiments, it remains an important tool for studying the development and progression of bladder cancer.
合成法
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine can be synthesized by reacting butylamine with nitrous acid in the presence of benzyl alcohol and hydrochloric acid. The reaction yields a yellow oil that can be purified by distillation or chromatography. The purity of the compound can be determined by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine is primarily used in scientific research to induce bladder cancer in laboratory animals, particularly in rats and mice. This compound is administered to animals either orally or intravesically, and the carcinogenic effects are observed over a period of several weeks or months. (R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine has been shown to be a highly effective carcinogen, inducing bladder cancer in up to 100% of treated animals.
特性
CAS番号 |
153117-08-9 |
|---|---|
製品名 |
(R)-N-Nitroso-N-(2-benzyl-3-hydroxypropyl)butylamine |
分子式 |
C14H22N2O2 |
分子量 |
250.34 g/mol |
IUPAC名 |
N-[(2R)-2-benzyl-3-hydroxypropyl]-N-butylnitrous amide |
InChI |
InChI=1S/C14H22N2O2/c1-2-3-9-16(15-18)11-14(12-17)10-13-7-5-4-6-8-13/h4-8,14,17H,2-3,9-12H2,1H3/t14-/m1/s1 |
InChIキー |
LHJYRXKEGWJYKB-CQSZACIVSA-N |
異性体SMILES |
CCCCN(C[C@@H](CC1=CC=CC=C1)CO)N=O |
SMILES |
CCCCN(CC(CC1=CC=CC=C1)CO)N=O |
正規SMILES |
CCCCN(CC(CC1=CC=CC=C1)CO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



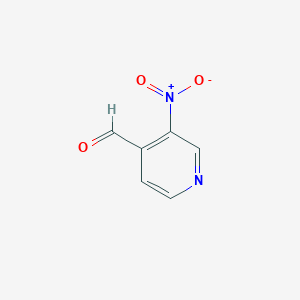

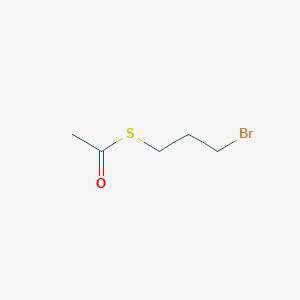


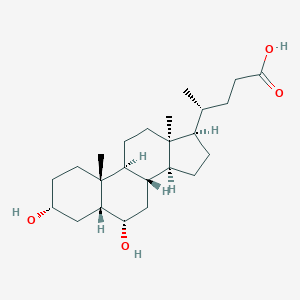

![1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B131362.png)

